S 17092 is a synthetic compound classified as a prolyl endopeptidase (PEP) inhibitor. [, , , , , ] PEP, also known as prolyl oligopeptidase, is an enzyme that plays a role in the breakdown of various neuropeptides in the brain. [, , , ] S 17092 has been extensively studied for its potential in modulating the levels of these neuropeptides, particularly in the context of memory and cognitive function. [, , , , , , , ]
S 17092 is derived from synthetic processes aimed at producing potent inhibitors of prolyl endopeptidase. It belongs to the class of boronic esters, which are known for their ability to form covalent bonds with serine residues in enzymes, thereby inhibiting their activity . The compound has been studied extensively in both preclinical and clinical settings for its effects on cognitive function and neuropeptide modulation .
The synthesis of S 17092 involves several key steps that ensure the formation of the desired boronic ester structure. The process typically includes:
Details regarding specific reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing yield and purity. For instance, a scalable synthesis method has been developed that emphasizes efficiency while maintaining high selectivity for prolyl endopeptidase inhibition .
The molecular structure of S 17092 can be characterized by its boronic ester functional group, which is central to its mechanism of action. Key structural features include:
The three-dimensional conformation of S 17092 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with prolyl endopeptidase .
S 17092 undergoes specific chemical reactions that are critical to its function as an inhibitor:
The mechanism of action for S 17092 involves:
Experimental studies have demonstrated that administration of S 17092 can reverse chemically induced amnesia and enhance performance in memory tasks .
S 17092 has several scientific applications:
Prolyl endopeptidase (PEP, EC 3.4.21.26), a serine protease that cleaves peptide bonds at the C-terminal side of proline residues, emerged as a therapeutic target in the 1990s due to its role in degrading neuropeptides critical for cognitive function. Early PEP inhibitors like Z-321 (a synthetic dipeptide) and JTP-4819 (a phenylacetyl-prolyl-pyrrolidine derivative) demonstrated proof-of-concept that PEP inhibition could enhance neuropeptide levels and improve memory in animal models. However, these compounds faced limitations including poor blood-brain barrier penetration, metabolic instability, and insufficient target selectivity [3] [8].
S 17092 (chemical name: [(2S,3aS,7aS)-1-([(R,R)-2-phenylcyclopropyl]carbonyl)-2-([thiazolidin-3-yl]carbonyl)octahydro-1H-indole) was developed in the late 1990s as a next-generation inhibitor. Key innovations included:
Table 1: Evolution of Key PEP Inhibitors
Compound | IC₅₀/Ki | Selectivity Profile | BBB Penetration |
---|---|---|---|
Z-321 | 120 nM | Moderate (cross-reactivity with DPP-IV) | Limited |
JTP-4819 | 6.8 nM | High | Moderate |
S 17092 | 1.5 nM | Exceptional (no off-target activity) | High |
PEP’s physiological significance stems from its role in metabolizing neuropeptides implicated in learning, memory, and neuroprotection. Key substrates include:
Beyond neuropeptide catabolism, PEP influences pathogenic processes in neurodegeneration:
S 17092 exerts central effects via two primary mechanisms: neuropeptide stabilization and direct neuroprotection.
Neuropeptide Modulation
Table 2: S 17092 Effects on Key Neuropeptides in Rat Brain
Neuropeptide | Brain Region | Increase After Acute Dosing | Mechanism |
---|---|---|---|
Substance P | Frontal Cortex | +41% | PEP inhibition → reduced cleavage |
Hypothalamus | +84% | ||
α-MSH | Frontal Cortex | +122% | PEP inhibition → reduced cleavage |
Hypothalamus | +49% |
Neuroprotective Effects
S 17092’s unique pharmacokinetic profile enabled these effects: dose-proportional AUC/Cmax, terminal half-life of 7–31 hours (supporting once-daily dosing), and significant CNS penetration evidenced by EEG changes [1] [5]. Its ability to elevate multiple neuropeptides simultaneously differentiated it from receptor-specific agents, providing a broad neuromodulatory approach for complex cognitive disorders.
Table 3: Key Neuroprotective/Cognitive Effects of S 17092 in Models
Model System | Dosing Regimen | Cognitive Outcome | Reference |
---|---|---|---|
Aged mice | 0.3–1 mg/kg/day × 14d | Restored spatial memory to young mouse levels | [3] |
Scopolamine-treated rats | 1–3 mg/kg acute | Reversed passive avoidance deficits | [7] |
MPTP-lesioned monkeys | 3 mg/kg/day × 28d | Improved working memory accuracy | [3] |
Healthy elderly humans | 100–1200 mg × 7 days | Enhanced alpha EEG; improved verbal recall | [1] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7